molecular formula C10H20OSi B14640526 Trimethyl[(2-methylidenecyclohexyl)oxy]silane CAS No. 52389-13-6

Trimethyl[(2-methylidenecyclohexyl)oxy]silane

Cat. No.: B14640526
CAS No.: 52389-13-6
M. Wt: 184.35 g/mol
InChI Key: VANHDHZDKOOWPB-UHFFFAOYSA-N
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Description

Trimethyl[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylene group and an oxygen-silicon linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of a cyclohexyl derivative with a silane reagent. One common method includes the hydrosilylation of a cyclohexene derivative with trimethylsilane in the presence of a catalyst. The reaction conditions often require a platinum or rhodium catalyst to facilitate the addition of the silane to the double bond of the cyclohexene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-methylidenecyclohexyl)oxy]silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can react with the silicon atom under mild conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl[(2-methylidenecyclohexyl)oxy]silane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The molecular pathways involved often include the formation of silanol intermediates, which can further react to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: An organosilicon compound with three methoxy groups attached to silicon.

    Trimethylsilane: A simpler silane with three methyl groups attached to silicon.

Uniqueness

Trimethyl[(2-methylidenecyclohexyl)oxy]silane is unique due to its cyclohexyl ring structure, which imparts distinct chemical properties compared to simpler silanes. This structural feature allows for specific interactions and reactivity patterns that are not observed in other silanes .

Properties

CAS No.

52389-13-6

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

trimethyl-(2-methylidenecyclohexyl)oxysilane

InChI

InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h10H,1,5-8H2,2-4H3

InChI Key

VANHDHZDKOOWPB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCCC1=C

Origin of Product

United States

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